Precise regiochemistry is essential for kinase inhibitor efficacy. Using a positional isomer like 5-nitro-1H-indol-6-ol leads to inactive compounds. 4-Nitro-1H-indol-6-ol (CAS 885520-63-8) is the validated intermediate for IRAK4 inhibitors.
4-Nitro-1H-indol-6-ol (CAS 885520-63-8) is a key heterocyclic building block within the substituted indole class. Its primary procurement value lies in its role as a precisely functionalized intermediate for multi-step organic synthesis, particularly in the development of kinase inhibitors for therapeutic applications. [1] The specific arrangement of the nitro and hydroxyl groups on the indole core provides defined synthetic vectors that are critical for constructing complex, biologically active molecules targeting enzymes like Interleukin-1 receptor-associated kinase 4 (IRAK4). [REFS-2, REFS-3]
In the synthesis of targeted therapeutics, the precise location of functional groups dictates reaction regioselectivity and the final molecule's ability to bind to its biological target. Substituting 4-Nitro-1H-indol-6-ol with a positional isomer, such as 5-Nitro-1H-indol-6-ol, is not a viable procurement strategy. Such a change would alter the geometric vector of the key amino group (produced by reduction of the nitro group), misaligning the subsequent chemical additions and disrupting the critical hydrogen bonding and steric interactions required for high-affinity kinase binding. [REFS-1, REFS-2] This makes the 4-nitro isomer a non-interchangeable precursor for specific synthetic pathways, where process integrity and final product efficacy are paramount.
4-Nitro-1H-indol-6-ol is a documented intermediate in the synthesis of a class of potent, orally bioavailable IRAK4 inhibitors. [1] Structure-activity relationship (SAR) studies of the final drug candidates confirm that the 4-amino-6-hydroxy indole core, derived directly from this precursor, is essential for achieving high target potency. For example, a final compound synthesized from this core demonstrated an IC50 of 6 nM against IRAK4. [1]
| Evidence Dimension | Biological Potency of Downstream Product (IRAK4 Inhibition) |
| Target Compound Data | Enables synthesis of compounds with IC50 = 6 nM |
| Comparator Or Baseline | SAR studies show that deviation from the 4-amino, 6-hydroxy substitution pattern leads to significant loss of potency. |
| Quantified Difference | Achieves nanomolar-level inhibition in the final product, a benchmark for potent kinase inhibitors. |
| Conditions | Enzymatic assay measuring IRAK4 inhibition (IC50). |
This establishes the compound as a validated and necessary starting material for producing high-value, biologically active molecules with demonstrated therapeutic potential.
The 4-nitro group serves as a critical synthetic handle, acting as a precursor to a 4-amino group. This specific location is required for the subsequent coupling of side chains necessary for target engagement. [1] Patents detailing the synthesis of IRAK4 inhibitors explicitly use the 4-nitro isomer to ensure that the key amide bond formation occurs at the correct position on the indole scaffold. [2] Using an alternative isomer, such as a 5-nitro or 7-nitro indole, would result in the incorrect placement of this side chain, failing to produce the desired final compound.
| Evidence Dimension | Synthetic Pathway Outcome |
| Target Compound Data | Leads to the desired 4-substituted indole product regioselectively. |
| Comparator Or Baseline | Positional isomers (e.g., 5-Nitro-1H-indol-6-ol) would lead to the wrong regioisomer. |
| Quantified Difference | 100% regiochemical control for the target synthetic route. |
| Conditions | Multi-step synthesis of substituted indole-based kinase inhibitors. |
For process chemists and synthetic groups, procuring this specific isomer guarantees control over the reaction's regiochemistry, preventing costly and time-consuming purification of unwanted isomers and ensuring scalable production.
The 6-hydroxy group is not an arbitrary substituent; it is a crucial pharmacophoric element in the final inhibitor. SAR studies reveal that this -OH group acts as a key hydrogen bond donor, significantly contributing to the molecule's binding affinity to the kinase. [1] Replacing the 6-OH with a hydrogen (using 4-nitro-1H-indole as a precursor) or a methoxy group (using 4-nitro-6-methoxy-1H-indole) results in a substantial loss of potency. For instance, the O-methylated analog of a final inhibitor was >160-fold less potent than the 6-hydroxy version.
| Evidence Dimension | Biological Potency (IRAK4 IC50) |
| Target Compound Data | Precursor to final compound with 6-OH group (IC50 = 6 nM) |
| Comparator Or Baseline | Precursor to analogous compound with 6-OCH3 group (IC50 > 1000 nM) |
| Quantified Difference | >166-fold decrease in potency without the free hydroxyl group. |
| Conditions | Cell-free IRAK4 enzymatic assay. |
This demonstrates that both functional groups are non-negotiable for performance, making 4-Nitro-1H-indol-6-ol the specific and required precursor to achieve high-affinity final products.
This compound is the right choice for synthetic campaigns targeting IRAK4, a key mediator in innate immunity signaling. [1] Its specific substitution pattern is required to build the pharmacophore of potent inhibitors investigated for treating diseases like lymphoma and autoimmune disorders. [2]
As a validated starting material for a high-potency chemical series, this compound serves as a critical parent scaffold for generating analog libraries. Researchers can confidently use it as a baseline to explore modifications at other positions (e.g., N1, C2, C3) while maintaining the essential 4-amino and 6-hydroxy interactions. [1]
For teams moving from discovery to process development, this compound represents a known, reliable starting point. Its documented use in multi-step syntheses provides a proven route, de-risking the initial phases of scale-up by ensuring correct regiochemical outcomes for key bond-forming reactions. [3]